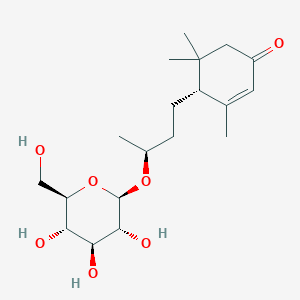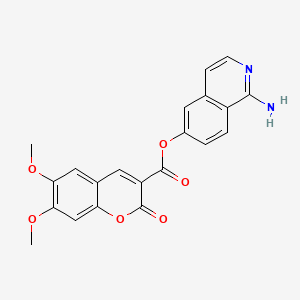
Oseltamivir-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oseltamivir-d5 is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolism of the drug. Oseltamivir itself is a neuraminidase inhibitor that prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d5 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the non-deuterated form but with the use of deuterated reagents. The process involves large-scale chemical synthesis, purification, and quality control to ensure the final product meets the required specifications for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Oseltamivir-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Oseltamivir-d5 is used extensively in scientific research to study the pharmacokinetics and metabolism of oseltamivir. The incorporation of deuterium atoms allows researchers to track the drug’s distribution and breakdown in the body more accurately. This information is valuable in understanding the drug’s efficacy, safety, and potential side effects .
In addition to pharmacokinetic studies, this compound is used in the development of new antiviral therapies. Researchers use it as a reference compound to design and test new drugs with improved properties. It also plays a role in studying the mechanisms of drug resistance in influenza viruses .
Wirkmechanismus
Oseltamivir-d5, like its non-deuterated counterpart, exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, this compound prevents the spread of the virus within the body, thereby reducing the severity and duration of influenza symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.
Laninamivir: A long-acting neuraminidase inhibitor used in some countries for influenza treatment.
Uniqueness of Oseltamivir-d5
This compound is unique due to the incorporation of deuterium atoms, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways of the drug, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated oseltamivir. This makes this compound a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C16H28N2O4 |
|---|---|
Molekulargewicht |
317.43 g/mol |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3,7D2 |
InChI-Schlüssel |
VSZGPKBBMSAYNT-VQUPXQQCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


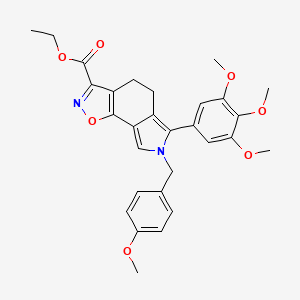
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)


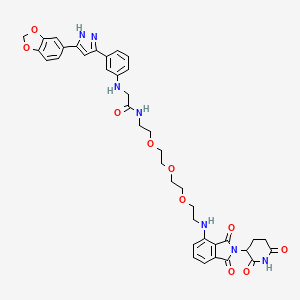
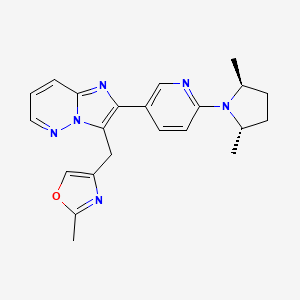
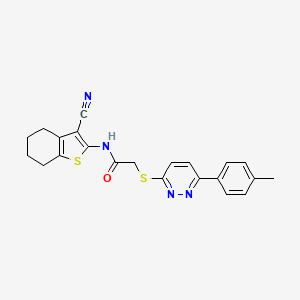
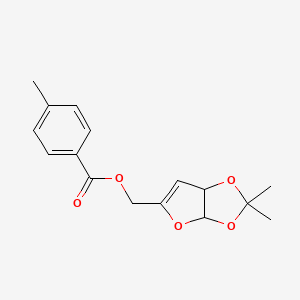
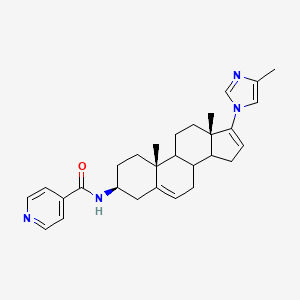
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
